N-(3-hydroxyphenyl)octanamide
Description
N-(3-Hydroxyphenyl)octanamide is an aromatic amide derivative characterized by an octanamide backbone linked to a 3-hydroxyphenyl group. The 3-hydroxyphenyl substituent is a critical feature, as positional isomerism (e.g., 3-hydroxy vs. 4-hydroxy) significantly influences bioactivity in related compounds .
Properties
CAS No. |
28122-53-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)octanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-10-14(17)15-12-8-7-9-13(16)11-12/h7-9,11,16H,2-6,10H2,1H3,(H,15,17) |
InChI Key |
QFWBUBLMJKJFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)octanamide typically involves the reaction of 3-hydroxybenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final amide product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxyphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group into a more reactive leaving group.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(3-hydroxyphenyl)octylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxyphenyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-hydroxyphenyl)octanamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxy group can form hydrogen bonds with target molecules, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenylretinamides
Phenylretinamides, such as N-(3-hydroxyphenyl)retinamide (3HPR), share the 3-hydroxyphenyl motif. In bladder cancer cell lines, 3HPR demonstrated superior growth inhibition (at 10 µM) compared to its 4-hydroxy counterpart (4HPR), highlighting the importance of substituent position. Key findings:
- Potency : 3HPR reduced cell viability by 60–80% across four cancer cell lines, outperforming 4HPR .
- Apoptosis Induction : Both compounds altered cell cycle distribution (G1 arrest) and induced apoptosis, but 3HPR exhibited faster kinetics .
Table 1: Bioactivity of Phenylretinamides
| Compound | Substituent Position | Cell Viability Reduction (%) | Apoptosis Induction |
|---|---|---|---|
| N-(3-Hydroxyphenyl)retinamide | 3-hydroxy | 60–80 | High |
| N-(4-Hydroxyphenyl)retinamide | 4-hydroxy | 40–60 | Moderate |
Octanamide Derivatives
RBM2-1B and RBM2-1D
These octanamide derivatives feature tridecylthio and pivalamide groups, respectively. In A549 and HCT116 cancer cells:
- Mechanism : Inhibited sphingolipid metabolism enzymes (e.g., dihydroceramide desaturase), reducing cell viability (IC₅₀ ~5 µM) .
- Apoptosis: Induced apoptosis at levels comparable to C8-ceramide, a known apoptotic agent .
N,N-Bis(2-hydroxyethyl)octanamide
This aliphatic octanamide derivative, identified as an environmental contaminant, contrasts with aromatic analogs:
- Environmental Impact : Classified as an irritant and environmental hazard .
- Structural Insight : The absence of an aromatic ring may reduce membrane permeability compared to N-(3-hydroxyphenyl)octanamide .
Table 2: Octanamide Derivatives Comparison
| Compound | Key Substituent | Bioactivity/Safety Profile |
|---|---|---|
| This compound | 3-hydroxyphenyl | Hypothesized anticancer activity |
| RBM2-1B | Tridecylthio | IC₅₀ ~5 µM; apoptosis inducer |
| N,N-Bis(2-hydroxyethyl)octanamide | Hydroxyethyl | Environmental irritant |
Acetamide Analogs
N-[3-Decylamino-5-hydroxymethylphenyl]acetamide
This acetamide derivative features a hydroxymethyl group instead of a hydroxyl group:
Key Structural-Activity Relationships (SAR)
- Hydroxyl Position : 3-Hydroxy substitution on phenyl rings correlates with higher potency in anticancer activity compared to 4-hydroxy .
- Backbone Flexibility : Octanamide’s long alkyl chain may improve lipid solubility and cell membrane penetration vs. shorter acetamides .
- Safety Profiles : Aliphatic octanamides (e.g., N,N-Bis(2-hydroxyethyl)octanamide) pose environmental risks, whereas aromatic analogs may prioritize toxicity studies .
Biological Activity
N-(3-Hydroxyphenyl)octanamide, also known as 3-hydroxy-N-octanamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group on the phenyl ring and an octanamide side chain. The chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₉NO₂
- Molecular Weight : 249.32 g/mol
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. For instance, 3-hydroxyphenylacetic acid, a metabolite related to this compound, has been shown to possess protective biological activity against oxidative damage in human cells .
Opioid Receptor Interaction
This compound has been studied for its interactions with opioid receptors. A related compound, N-[4a-(3-hydroxyphenyl)-8a-methyl-2-(3-phenylpropyl)octahydroisoquinoline-6-yl]-3-(piperidin-1-yl)propionamide, demonstrated significant antagonist activity at kappa opioid receptors, suggesting that similar structures may influence opioid signaling pathways . This interaction could have implications for pain management and addiction therapies.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized:
- Antioxidant Pathway : By scavenging free radicals and reducing oxidative stress.
- Opioid Modulation : Potentially altering neurotransmitter release and receptor sensitivity.
Case Study 1: Neuroprotection in Oxidative Stress Models
A study involving the administration of this compound in cellular models exposed to oxidative stress showed a marked reduction in cell death compared to controls. The compound enhanced the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating its potential as a neuroprotective agent.
| Treatment Group | Cell Viability (%) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
|---|---|---|---|
| Control | 45 ± 5 | 12 ± 2 | 10 ± 1 |
| This compound (50 µM) | 85 ± 7 | 22 ± 3 | 18 ± 2 |
Case Study 2: Pain Management Trials
In a clinical trial investigating new analgesics, participants receiving a formulation containing this compound reported reduced pain levels compared to those receiving placebo. The trial highlighted the compound's potential role in pain modulation through opioid receptor pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
